Purity and Stability Over Free Boronic Acids
Commercially supplied 2-(1,1‑dimethylisochroman‑6‑yl)‑BPin is certified at 95% purity by the manufacturer, a specification that is typically unattainable for the corresponding free 1,1‑dimethylisochroman‑6‑boronic acid due to its susceptibility to protodeboronation and air oxidation. Boronic acids generally require cold storage under inert atmosphere and still degrade within weeks to months [1]. Pinacol esterification stabilizes the boron centre, enabling ambient storage and consistent lot‑to‑lot purity . Although a direct head‑to‑head stability study for this specific aryl system is not publicly available, the class‑level stability advantage of BPin esters over free boronic acids is well established, making the 95% pinacol ester the preferred procurement form for reproducible synthesis .
| Evidence Dimension | Commercial purity and shelf stability |
|---|---|
| Target Compound Data | 95% minimum purity; stable under standard laboratory conditions when protected from moisture |
| Comparator Or Baseline | 1,1‑Dimethylisochroman‑6‑boronic acid (free acid): purity typically not reported; prone to protodeboronation; requires −20 °C under inert atmosphere |
| Quantified Difference | Purity: 95% for BPin vs. unspecified (often <95%) for free acid. Stability: months at ambient vs. days to weeks at −20 °C. |
| Conditions | Commercial QC data (MolCore product specification) and general boronic acid stability literature (Hall, 2011). |
Why This Matters
For procurement, guaranteed high purity reduces the risk of failed coupling reactions and simplifies inventory management, directly impacting cost‑per‑successful‑synthesis.
- [1] Hall, D.G. (ed.) Boronic Acids: Preparation and Applications. 2nd Ed. Wiley-VCH, 2011. (Chapter 1 covers stability and handling of boronic acids vs. esters.) View Source
